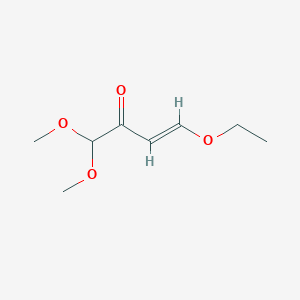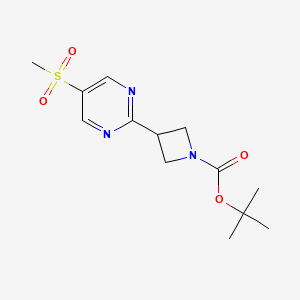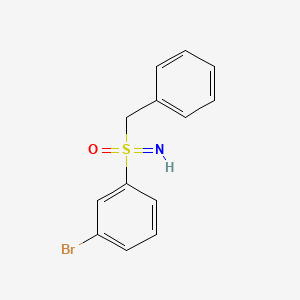![molecular formula C7H7F4I B13489188 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[111]pentane is a unique compound characterized by its bicyclic structure and the presence of iodine and tetrafluoroethyl groups This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of iodine and tetrafluoroethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific conditions such as the presence of radical initiators and controlled temperatures to ensure the desired substitution at the correct positions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, where the bicyclic structure can stabilize radical intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides, amines, and thiols can be used.
Radical Initiators: Radical reactions often require initiators like peroxides or azo compounds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., peroxides) and reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can lead to complex rearranged products.
Scientific Research Applications
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through non-covalent interactions. The presence of iodine and tetrafluoroethyl groups allows for specific binding to target molecules, influencing their activity and stability. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with an additional fluorine atom, offering different physicochemical properties.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Lacks the tetrafluoroethyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with a single fluorinated ethyl group, used in different contexts.
Uniqueness
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane stands out due to its specific combination of iodine and tetrafluoroethyl groups, which confer unique reactivity and binding properties. Its bicyclic structure also provides a distinct spatial arrangement that can be advantageous in various applications.
Properties
Molecular Formula |
C7H7F4I |
|---|---|
Molecular Weight |
294.03 g/mol |
IUPAC Name |
1-iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7F4I/c8-4(9)7(10,11)5-1-6(12,2-5)3-5/h4H,1-3H2 |
InChI Key |
COQUURPLVBACCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)




![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
